molecular formula C19H17N3OS B2889243 (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 1823194-79-1

(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one

货号: B2889243
CAS 编号: 1823194-79-1
分子量: 335.43
InChI 键: XCGUKXCGEMICCM-PKNBQFBNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a recognized small molecule inhibitor that selectively targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound is of significant interest in oncology research, particularly in the study of EGFR-driven cancers such as non-small cell lung carcinoma. Its mechanism of action involves competitively binding to the ATP-binding site of the receptor, thereby suppressing autophosphorylation and disrupting downstream signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cellular proliferation, survival, and metastasis. Researchers utilize this compound as a chemical tool to probe the biological consequences of EGFR inhibition, to investigate mechanisms of drug resistance, and to evaluate its efficacy in combination therapies within in vitro and in vivo preclinical models . Its structure, featuring a (2E)-propen-1-one chain, is characteristic of a class of molecules designed for targeted kinase inhibition.

属性

IUPAC Name

(E)-3-(4-methylanilino)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-5-7-16(8-6-13)21-11-9-17(23)18-14(2)22-19(24-18)15-4-3-10-20-12-15/h3-12,21H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGUKXCGEMICCM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thiazole ring fused with a pyridine moiety and an enone functionality. Its chemical formula is C18H18N2SC_{18}H_{18}N_{2}S, and it has a molecular weight of approximately 298.42 g/mol.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity against cancer cells .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.61Apoptosis induction
(2E)-1-[4-methyl...HeLa2.00Cell cycle arrest
Compound BA5490.98Inhibition of tubulin polymerization

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A study highlighted that certain thiazole analogues showed promising results in reducing seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) indicated that modifications on the thiazole ring significantly affect anticonvulsant efficacy.

Antimicrobial Activity

The compound has shown antimicrobial activity against various pathogens. Thiazoles are known to disrupt microbial cell membranes and inhibit essential metabolic pathways. In vitro studies have demonstrated that similar thiazole derivatives possess bactericidal effects against Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Properties
A recent study evaluated the anticancer effects of a series of thiazole derivatives, including the compound , against human breast cancer cells (MCF-7). The results indicated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Anticonvulsant Effects
In another research effort, a specific thiazole derivative was tested in a pentylenetetrazol (PTZ)-induced seizure model in mice. The compound exhibited dose-dependent anticonvulsant activity, providing over 80% protection at optimal doses. This suggests its potential utility in developing new anticonvulsant medications .

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

The target compound’s thiazole core distinguishes it from analogs with triazole, pyrazole, or thiadiazole rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Crystallographic R Factor Key Features Reference
Target Compound Thiazole Pyridin-3-yl, 4-methylphenylamino Not reported Not reported E-configuration, enone linkage -
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Triazole 4-Methylphenyl, piperidinyl ~370 (estimated) 0.058 High crystallographic precision
(2Z)-1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one Pyrazole 4-Methylanilino, hydroxy ~337 (estimated) Not reported Z-configuration, hydrogen-bonded hexamers
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenylpyrazole-4-carbaldehyde oxime Pyrazole + Thiazole 2-Chlorothiazolyl, methylphenoxy ~400 (estimated) Not reported Oxime group, chloro substituent
4-({[5-(2,4-Dichlorophenyl)thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-one Thiadiazole Dichlorophenyl, dimethylphenyl 458.36 Not reported High lipophilicity, bulky substituents

Physicochemical and Electronic Properties

  • Lipophilicity : Thiadiazole derivatives ( ) with dichlorophenyl groups exhibit higher LogP values compared to the target compound’s pyridinyl group, which may enhance membrane permeability but reduce aqueous solubility.
  • Stereochemical Effects: The E-configuration in the target compound vs.
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) contrast with the electron-donating methyl groups in the target compound, affecting reactivity and charge distribution.

常见问题

Basic Question: What are the standard protocols for synthesizing (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring construction : Cyclocondensation of a thiourea derivative with α-halo ketones under reflux in ethanol or acetonitrile .
  • Substituent introduction : Coupling of the pyridin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Enaminone formation : Reaction of the thiazole intermediate with 4-methylphenyl isocyanate or amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography and recrystallization in ethanol/water mixtures to achieve >95% purity.
    Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates .

Advanced Question: How can conflicting data on reaction yields in the synthesis of this compound be resolved?

Answer:
Yield discrepancies often arise from variations in solvent polarity, catalyst loading, or temperature. Methodological approaches include:

  • Design of Experiments (DoE) : Systematic optimization of parameters (e.g., temperature, solvent ratio) using response surface methodology .
  • Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy to identify rate-limiting steps .
  • Catalyst screening : Testing palladium vs. copper catalysts for coupling steps, as Cu(I) may reduce side-product formation in polar aprotic solvents like DMSO .
    Example : A 15% yield increase was reported when switching from Pd(PPh₃)₄ to CuI/1,10-phenanthroline in acetonitrile .

Basic Question: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for the enaminone proton (δ 8.2–8.5 ppm, E-configuration) and pyridinyl protons (δ 7.5–8.1 ppm) .
    • ¹³C NMR : Carbonyl resonance at ~190 ppm and thiazole C-2 at 165 ppm .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃OS: 356.1219) .
  • X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., CCDC deposition) .

Advanced Question: How can researchers design in vitro assays to evaluate this compound’s inhibitory activity against kinase targets?

Answer:

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) due to the compound’s enaminone moiety .
  • Assay design :
    • Fluorescence polarization : Use FITC-labeled ATP analogs to measure competitive binding .
    • Kinase-Glo® luminescence : Quantify residual ATP post-reaction to determine IC₅₀ values .
  • Control experiments : Compare with known inhibitors (e.g., erlotinib for EGFR) and validate via Western blotting for phosphorylation levels .

Basic Question: What structural analogs of this compound have been studied, and how do their activities compare?

Answer:
Analog modifications focus on the thiazole and enaminone moieties:

Analog Modification Activity Reference
Pyridinyl → PhenylReduced solubility10-fold lower kinase inhibition
4-Methylphenyl → 4-ChlorophenylEnhanced lipophilicityImproved IC₅₀ (EGFR: 0.2 μM vs. 0.5 μM)
Thiazole → OxazoleAltered H-bondingLoss of activity due to weaker ATP-pocket binding

Advanced Question: How can computational methods elucidate the compound’s binding mode to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of kinases (PDB: 1M17 for EGFR). Key interactions include:
    • Hydrogen bonding between the enaminone carbonyl and kinase hinge region (Met793) .
    • π-π stacking of the pyridinyl group with Phe723 .
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free energy calculations (MM-PBSA) : Estimate binding energy contributions (e.g., ΔG = -45 kcal/mol for EGFR) .

Advanced Question: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Source analysis : Check assay conditions (e.g., ATP concentration, pH). Variability often arises from:
    • High ATP (1 mM vs. physiological 0.1 mM) reducing apparent potency .
    • Serum protein binding in cell-based vs. enzyme assays .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Basic Question: What strategies are recommended for improving the compound’s aqueous solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the enaminone carbonyl, cleaved in vivo by phosphatases .
  • Co-solvent systems : Use 10% DMSO/cyclodextrin complexes in PBS (pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。